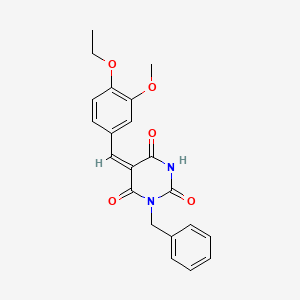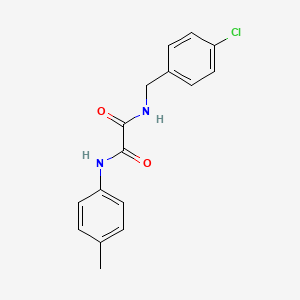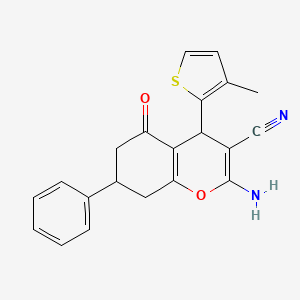
4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is commonly referred to as BmMT and is widely used in various scientific studies due to its ability to inhibit specific enzymes and proteins.
Mechanism of Action
The mechanism of action of BmMT involves the covalent modification of the active site of PTPs and PDIs, leading to their inhibition. BmMT contains a thiol reactive group that reacts with the cysteine residue in the active site of these enzymes, leading to the formation of a covalent bond. This covalent bond prevents the enzyme from carrying out its normal function, leading to its inhibition.
Biochemical and Physiological Effects:
BmMT has been shown to have various biochemical and physiological effects. Inhibition of PTPs by BmMT has been shown to lead to the activation of various signaling pathways such as the insulin signaling pathway, which plays a critical role in glucose homeostasis. Inhibition of PDIs by BmMT has been shown to lead to the accumulation of misfolded proteins in the endoplasmic reticulum, leading to the activation of the unfolded protein response (UPR) pathway. These effects make BmMT a valuable tool in the study of various diseases such as cancer, diabetes, and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
BmMT has several advantages and limitations for lab experiments. One advantage is its ability to selectively inhibit specific enzymes and proteins, allowing for the study of their functions in various cellular processes. Another advantage is its stability and solubility in various solvents, making it easy to handle in the lab. However, one limitation is its potential toxicity, which can affect the viability of cells and tissues. Another limitation is its specificity, which can limit its use in the study of other enzymes and proteins.
Future Directions
There are several future directions for the use of BmMT in scientific research. One direction is the study of its effects on other enzymes and proteins that play a critical role in various cellular processes. Another direction is the development of more potent and selective inhibitors based on the structure of BmMT. Additionally, the use of BmMT in drug discovery and development is an area of active research, with the potential to lead to the development of new therapies for various diseases.
Synthesis Methods
The synthesis method of BmMT involves the reaction of 4-bromo-2-nitrophenyl 4-(acetylamino)benzenesulfonate with morpholine-4-carbodithioic acid in the presence of a reducing agent such as sodium dithionite. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile and is carried out under mild conditions. The resulting product is then purified using column chromatography to obtain pure BmMT.
Scientific Research Applications
BmMT has been widely used in scientific research due to its ability to inhibit specific enzymes and proteins. It has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which play a critical role in various cellular processes such as cell growth, differentiation, and apoptosis. BmMT has also been shown to inhibit the activity of protein disulfide isomerases (PDIs), which are involved in the folding and maturation of proteins in the endoplasmic reticulum. These inhibitory effects make BmMT a valuable tool in the study of various diseases such as cancer, diabetes, and neurodegenerative disorders.
properties
IUPAC Name |
[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-acetamidobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O5S2/c1-13(23)21-15-3-5-16(6-4-15)29(24,25)27-18-7-2-14(20)12-17(18)19(28)22-8-10-26-11-9-22/h2-7,12H,8-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXDPEIGFNNXOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Br)C(=S)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B4934894.png)
![N-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B4934895.png)
![N-methyl-6-oxo-N-(2-pyridinylmethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4934899.png)
![2,2'-[methylenebis(4,1-phenylenethio)]diacetic acid](/img/structure/B4934913.png)
![2-ethyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4934916.png)
![N-(3,4-dimethylphenyl)-2-[5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4934921.png)
![1-[3-(3-methylphenoxy)propyl]pyrrolidine](/img/structure/B4934928.png)
![5-{3-methoxy-4-[2-(1-naphthylthio)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4934948.png)

![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine](/img/structure/B4934971.png)


![tetrahydro-2-furanylmethyl 6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4934995.png)
![ethyl 4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate](/img/structure/B4934996.png)